molecular formula C15H17N3O4 B2871701 N-(1-cyanocyclopentyl)-2-(2-methyl-3-nitrophenoxy)acetamide CAS No. 1223026-44-5

N-(1-cyanocyclopentyl)-2-(2-methyl-3-nitrophenoxy)acetamide

カタログ番号 B2871701
CAS番号: 1223026-44-5
分子量: 303.318
InChIキー: WVWVSEVPANIKRA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclopentyl)-2-(2-methyl-3-nitrophenoxy)acetamide, commonly known as CCPA, is a potent and selective agonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the central nervous system and is involved in many physiological processes, including sleep regulation, pain perception, and cardiovascular function. CCPA has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including ischemic heart disease, neurodegenerative disorders, and cancer.

作用機序

CCPA acts as an agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system and is involved in many physiological processes, including sleep regulation, pain perception, and cardiovascular function. Activation of the adenosine A1 receptor by CCPA leads to a decrease in cAMP levels, which in turn leads to a decrease in intracellular calcium levels and a decrease in neurotransmitter release.
Biochemical and Physiological Effects
CCPA has been shown to have a number of biochemical and physiological effects, including reducing infarct size and improving cardiac function in animal models of ischemic heart disease, reducing neuroinflammation and oxidative stress in animal models of Parkinson's disease and Alzheimer's disease, and inhibiting the growth and proliferation of various cancer cell lines.

実験室実験の利点と制限

One advantage of using CCPA in lab experiments is its potency and selectivity for the adenosine A1 receptor, which allows for precise targeting of this receptor in experimental models. However, one limitation is that CCPA is a relatively complex molecule to synthesize, which can limit its availability and increase its cost.

将来の方向性

There are several potential future directions for research on CCPA. One area of interest is the development of more efficient synthesis methods for CCPA, which could increase its availability and reduce its cost. Another area of interest is the investigation of the potential therapeutic applications of CCPA in the treatment of other diseases, such as diabetes and inflammatory bowel disease. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of CCPA on various physiological processes, which could lead to the development of new drugs targeting the adenosine A1 receptor.

合成法

CCPA can be synthesized using a multistep process that involves the condensation of 2-methyl-3-nitrophenol with ethyl 2-bromoacetate, followed by the reduction of the resulting ester to the corresponding alcohol. The alcohol is then converted to the corresponding tosylate, which is reacted with 1-cyanocyclopentylamine to yield CCPA.

科学的研究の応用

CCPA has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including ischemic heart disease, neurodegenerative disorders, and cancer. Studies have shown that CCPA can protect against ischemia-reperfusion injury in the heart by reducing infarct size and improving cardiac function. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, CCPA has been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines.

特性

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-methyl-3-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-11-12(18(20)21)5-4-6-13(11)22-9-14(19)17-15(10-16)7-2-3-8-15/h4-6H,2-3,7-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWVSEVPANIKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC(=O)NC2(CCCC2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。